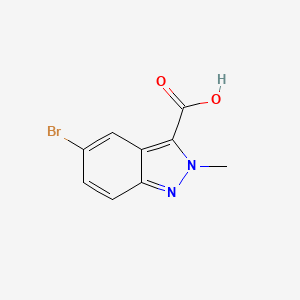

5-Bromo-2-methyl-2h-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-2-methyl-2H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7BrN2O2 and a molecular weight of 255.07 . It is a compound that has been used in various research and development contexts .

Synthesis Analysis

The synthesis of this compound and related compounds is a topic of ongoing research . Detailed procedures and methods for the synthesis of this compound may be found in the scientific literature .Molecular Structure Analysis

The molecular structure of this compound consists of a 2H-indazole core, which is a type of nitrogen-containing heterocycle . This core is substituted at the 5-position with a bromine atom and at the 2-position with a methyl group . The 3-position of the indazole ring is connected to a carboxylic acid functional group .Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the presence of the bromine atom, the methyl group, and the carboxylic acid group . These functional groups can participate in various chemical reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 255.07 g/mol . Its exact mass is 252.98507 g/mol and its monoisotopic mass is also 252.98507 g/mol . The compound has a topological polar surface area of 60.9 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

5-Bromo-2-methyl-2h-indazole-3-carboxylic acid serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, showcasing its role in creating complex molecules with potential applications in material science and drug development. The compound's structure was confirmed through spectroscopic methods and crystallography, emphasizing its utility in the synthesis of structurally diverse molecules (Anuradha et al., 2014).

Regioselective Chemistry

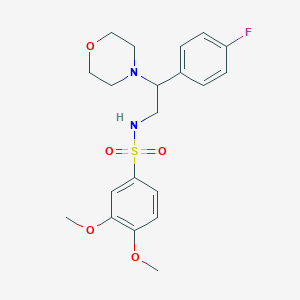

The molecule is also significant in regioselective chemistry, where it participates in reactions yielding novel derivatives. This is evidenced in studies demonstrating the selective protection and subsequent coupling reactions of indazoles, highlighting the compound's versatility in synthetic organic chemistry. Such processes are crucial for generating compounds with specific functionalities, useful in pharmaceuticals and materials science (Slade et al., 2009).

Peptidomimetics and Biologically Active Compounds

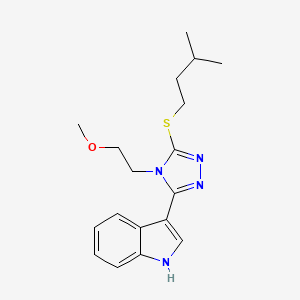

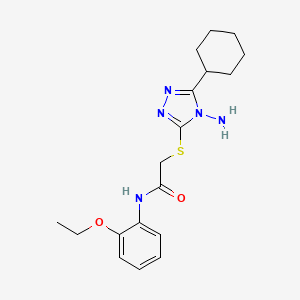

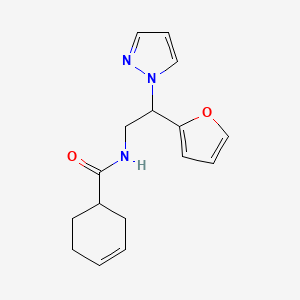

Beyond its utility in synthetic chemistry, this compound plays a role in the development of peptidomimetics and biologically active compounds. The molecule has been involved in creating triazole-containing dipeptides, which serve as turn inducers, and triazoles active as HSP90 inhibitors. This application is crucial for developing new therapeutic agents and understanding biological processes at a molecular level (Ferrini et al., 2015).

Contribution to Molecular Electronics

Furthermore, the compound has contributed to the field of molecular electronics, where it has been used in synthesizing new indole trimers. These trimers serve as precursors for creating molecular electronic materials, showcasing the compound's potential in developing advanced materials for electronic applications (Valentine et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-methylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-8(9(13)14)6-4-5(10)2-3-7(6)11-12/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDHDGSBPJCSOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-3-methoxy-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2679323.png)

![2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride](/img/structure/B2679324.png)

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2679331.png)

![N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide](/img/structure/B2679333.png)

![3-(4-chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2679336.png)

![N-{3-[1-propanoyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2679337.png)

![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B2679342.png)